MRX343

Pharmacokinetics Metabolite Profiling Human Mass Balance

MRX-343 is the primary, inactive metabolite of contezolid, generated via a non-P450 oxidative deamination pathway. As the predominant circulating metabolite (>70% exposure), it is essential for validated LC-MS/MS bioanalysis. Generic substitution is not feasible; accurate quantification in ADME, DDI, and safety studies mandates the use of this specific certified reference material.

Molecular Formula C15H13F3N2O4
Molecular Weight 342.27 g/mol
Cat. No. B1648761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRX343
Molecular FormulaC15H13F3N2O4
Molecular Weight342.27 g/mol
Structural Identifiers
SMILESC1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CO)F
InChIInChI=1S/C15H13F3N2O4/c16-10-5-11(20-6-9(7-21)24-15(20)23)12(17)13(18)14(10)19-3-1-8(22)2-4-19/h1,3,5,9,21H,2,4,6-7H2/t9-/m1/s1
InChIKeyPQYCYMNPZGRPTE-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for UNII XKM70G2TJ4 (MRX-343): The Primary Inactive Metabolite of Contezolid for Bioanalytical and ADME Studies


UNII XKM70G2TJ4 (also known as MRX-343) is a primary, inactive metabolite of the next-generation oxazolidinone antibiotic contezolid (MRX-I) [1]. It is formed in humans via oxidative deamination, a pathway catalyzed by non-P450 enzymes, distinguishing it from metabolites of earlier oxazolidinones like linezolid [2]. With the molecular formula C15H13F3N2O4 and a molecular weight of 342.27 g/mol, it serves as a critical analytical reference standard for studies on contezolid's disposition, pharmacokinetics, and metabolite safety profiling [3].

Why MRX-343 Cannot Be Replaced by Generic Oxazolidinone Metabolite Standards


Generic substitution is not feasible for MRX-343 due to its unique structural and metabolic origin. As the major inactive metabolite of contezolid, its formation via non-P450-mediated oxidative deamination is distinct from the P450-driven metabolism of linezolid and tedizolid, which produce different major metabolites like PNU-142586 [1]. MRX-343's exact mass (342.0800 Da) and specific chromatographic properties are essential for developing and validating selective LC-MS/MS methods for contezolid ADME and DDI studies [2]. Using an incorrect metabolite standard would lead to inaccurate quantification, compromised bioanalytical method validation, and flawed pharmacokinetic interpretations.

Quantitative Evidence for UNII XKM70G2TJ4 (MRX-343) as a Preferred Analytical Standard


MRX-343 is the Predominant Circulating Metabolite in Human Plasma, Essential for Accurate PK Modeling

In a human [14C]contezolid mass balance study, MRX-343 accounted for a plasma AUC0–8 of 71.0% relative to the parent drug, making it the predominant circulating drug-related material and far exceeding other metabolites like MRX357 (0.492%) and MRX445-1/2 [1]. This quantitative dominance necessitates the use of an authentic MRX-343 standard for any accurate PK modeling or bioequivalence study of contezolid, as relying on a non-specific or alternative metabolite standard would introduce significant error [2].

Pharmacokinetics Metabolite Profiling Human Mass Balance

MRX-343's Non-P450 Metabolic Origin Differentiates It from Linezolid Metabolites, Mitigating DDI Risk

Unlike the major metabolite of linezolid, which is formed via cytochrome P450 enzymes, MRX-343 is generated through an oxidative deamination pathway catalyzed by non-P450 enzymes [1]. This fundamental mechanistic difference reduces the potential for drug-drug interactions (DDIs) involving the primary metabolic clearance route of contezolid compared to linezolid, which is a documented concern for the latter [2]. For laboratories studying DDI potential, MRX-343 serves as a key analytical endpoint to confirm the non-P450 pathway in vitro and in vivo.

Drug-Drug Interactions Metabolic Pathway Analysis Safety Pharmacology

Confirmed Structural Identity of MRX-343 via Synthetic Standard Enables Definitive Metabolite Identification

The structure of MRX-343 was unequivocally confirmed in human ADME studies using a synthetic standard, allowing for definitive identification and quantification, unlike other putative metabolites (e.g., MRX407, MRX413) that were only tentatively identified [1]. This contrasts with the early development of linezolid, where several metabolites required complex isolation and de novo structure elucidation [2]. The availability of a characterized standard ensures higher confidence in analytical method development and validation for contezolid studies.

Metabolite Identification Structural Confirmation Analytical Chemistry

Optimal Use Cases for Procuring UNII XKM70G2TJ4 (MRX-343) in Scientific Workflows


Bioanalytical Method Development and Validation for Contezolid PK Studies

MRX-343 is the essential reference standard for developing and validating LC-MS/MS methods to quantify contezolid and its metabolites in plasma, urine, and tissue samples. Its use ensures accurate measurement of the major circulating metabolite, which accounts for over 70% of drug-related plasma exposure, as established in human mass balance studies [1].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

As the primary product of a non-P450-mediated pathway, MRX-343 is a critical analytical endpoint for in vitro studies using human hepatocytes or recombinant enzymes to characterize contezolid's unique metabolic fate and predict its low DDI potential, in contrast to P450-dependent oxazolidinones like linezolid [1].

Metabolite Safety and Toxicokinetic Assessments

Given its designation as a major human metabolite, MRX-343 is required for safety testing in accordance with regulatory guidelines (e.g., ICH M3(R2)). Its procurement is necessary for toxicokinetic studies in animal models to ensure adequate exposure to this metabolite is achieved, supporting the overall safety profile of contezolid [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRX343

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.